4-Chloro-6-nitro-3H-isobenzofuran-1-one

Description

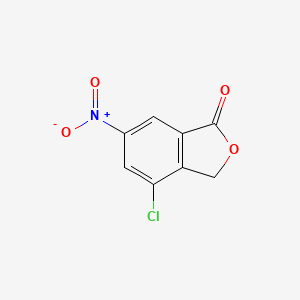

4-Chloro-6-nitro-3H-isobenzofuran-1-one is a heterocyclic compound featuring an isobenzofuranone core substituted with chlorine at position 4 and a nitro group at position 6 (Fig. 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

Properties

CAS No. |

1048917-94-7 |

|---|---|

Molecular Formula |

C8H4ClNO4 |

Molecular Weight |

213.57 g/mol |

IUPAC Name |

4-chloro-6-nitro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H4ClNO4/c9-7-2-4(10(12)13)1-5-6(7)3-14-8(5)11/h1-2H,3H2 |

InChI Key |

WZZCPOGDMVHYAU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2Cl)[N+](=O)[O-])C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitro-3H-isobenzofuran-1-one typically involves the nitration of 4-chloro-3H-isobenzofuran-1-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Chloro-6-amino-3H-isobenzofuran-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

4-Chloro-6-nitro-3H-isobenzofuran-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential biological activities, including antibacterial and anti-tumor properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor and anti-viral activities.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitro-3H-isobenzofuran-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can also participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key comparisons are summarized in Table 1.

Table 1. Structural and Electronic Comparison of 4-Chloro-6-nitro-3H-isobenzofuran-1-one with Analogs

Spectroscopic and Crystallographic Insights

- NMR Signatures : The chloro-nitro compound’s ¹H NMR spectrum typically shows deshielded aromatic protons due to electron-withdrawing groups. For example, (E)-6-Chloro-3-(iodophenylmethylene)-3H-isobenzofuran-1-one exhibits distinct vinyl proton signals at δ 7.5–8.0 ppm, reflecting conjugation with the iodophenyl group .

- Crystallography : Structural analogs, such as 3-benzylidene derivatives, are analyzed using software like SHELX-90 and ORTEP-3 to resolve complex crystal packing influenced by substituent bulk .

Biological Activity

4-Chloro-6-nitro-3H-isobenzofuran-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Value |

|---|---|

| CAS No. | 14106-16-2 |

| Molecular Formula | C10H6ClN2O3 |

| Molecular Weight | 232.62 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZQFZKJYDFXQZBL-UHFFFAOYSA-N |

Biological Activity

The biological activity of this compound is primarily attributed to its nitro group, which can interact with various biological macromolecules, leading to multiple pharmacological effects. Key areas of biological activity include:

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties against a range of pathogens. The presence of the nitro group enhances its ability to disrupt bacterial cell membranes and inhibit growth.

2. Anticancer Properties

Studies have shown that this compound has significant antiproliferative effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

The mechanism by which this compound exerts its biological effects includes:

- Interaction with Tubulin: The compound binds to the colchicine site on tubulin, preventing its polymerization into microtubules, thereby disrupting mitotic spindle formation during cell division .

- Reactive Oxygen Species (ROS) Generation: The nitro group can lead to the generation of ROS, which induces oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of this compound as a potential therapeutic agent:

Case Study 1: Anticancer Efficacy

A study evaluated the compound's efficacy against MCF-7 breast cancer cells, reporting an IC50 value in the low micromolar range. The results demonstrated that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis rates .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against several bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL. This suggests strong potential for development as an antimicrobial agent.

Research Findings Summary

Recent research has focused on elucidating the structure–activity relationship (SAR) of this compound. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.